molecular formula C23H32O2 B13741359 5xi,17alpha-Pregn-2-en-20-yn-17-yl acetate CAS No. 14340-08-0

5xi,17alpha-Pregn-2-en-20-yn-17-yl acetate

Katalognummer: B13741359
CAS-Nummer: 14340-08-0
Molekulargewicht: 340.5 g/mol
InChI-Schlüssel: SQRBBVVZRKZEPF-QCGJQQEMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5xi,17alpha-Pregn-2-en-20-yn-17-yl acetate is a synthetic steroid ester with the molecular formula C23H32O2 and a molecular weight of 340.499 g/mol. It is known for its unique structure and properties, making it a subject of interest in various scientific fields.

Vorbereitungsmethoden

The synthesis of 5xi,17alpha-Pregn-2-en-20-yn-17-yl acetate involves several steps, starting from the appropriate steroid precursorsIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

5xi,17alpha-Pregn-2-en-20-yn-17-yl acetate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Wissenschaftliche Forschungsanwendungen

5xi,17alpha-Pregn-2-en-20-yn-17-yl acetate has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other complex steroid compounds.

    Biology: It is studied for its effects on cellular processes and signaling pathways.

    Medicine: It has potential therapeutic applications in hormone replacement therapy and other treatments.

    Industry: It is used in the production of various steroid-based products.

Wirkmechanismus

The mechanism of action of 5xi,17alpha-Pregn-2-en-20-yn-17-yl acetate involves its interaction with specific molecular targets, such as steroid receptors. It can modulate the activity of these receptors, leading to changes in gene expression and cellular function. The pathways involved may include hormone signaling pathways and other regulatory mechanisms .

Vergleich Mit ähnlichen Verbindungen

5xi,17alpha-Pregn-2-en-20-yn-17-yl acetate can be compared with other similar compounds, such as:

    6beta-Hydroxy-3-oxo-19-nor-17alpha-pregn-4-en-20-yn-17-yl acetate: This compound has a similar structure but different functional groups, leading to distinct properties and applications.

    5alpha,17alpha-Pregn-2-en-20-yn-17-ol acetate: This compound differs in the presence of a hydroxyl group instead of an acetate group, affecting its reactivity and biological activity.

Eigenschaften

CAS-Nummer

14340-08-0

Molekularformel

C23H32O2

Molekulargewicht

340.5 g/mol

IUPAC-Name

[(8R,9S,10S,13S,14S,17R)-17-ethynyl-10,13-dimethyl-1,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate

InChI

InChI=1S/C23H32O2/c1-5-23(25-16(2)24)15-12-20-18-10-9-17-8-6-7-13-21(17,3)19(18)11-14-22(20,23)4/h1,6-7,17-20H,8-15H2,2-4H3/t17?,18-,19+,20+,21+,22+,23+/m1/s1

InChI-Schlüssel

SQRBBVVZRKZEPF-QCGJQQEMSA-N

Isomerische SMILES

CC(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CC=CC4)C)C)C#C

Kanonische SMILES

CC(=O)OC1(CCC2C1(CCC3C2CCC4C3(CC=CC4)C)C)C#C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.